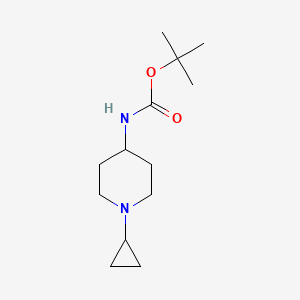

4-(Boc-amino)-1-cyclopropyl-piperidine

Übersicht

Beschreibung

Synthesis and Characterization of Novel Compounds

The synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, has been achieved through a regioselective process. Starting with piperidine carboxylic acids, the compounds were converted to β-keto esters and subsequently treated with N,N-dimethylformamide dimethyl acetal. The reaction with N-mono-substituted hydrazines yielded the target compounds, with structural confirmation provided by NMR spectroscopy and HRMS .

Efficient Synthesis of Piperidine Derivatives

An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives has been described, utilizing isonipecotate and Curtius rearrangement. This process allows for the introduction of various substituents at the 4-position of the piperidine ring. These derivatives serve as key building blocks for the synthesis of CCR5 antagonists, such as the HIV-1 entry inhibitor Sch-350634, without the use of toxic reagents .

Molecular Structure and Spectroscopic Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been extensively characterized using spectroscopic techniques and DFT calculations. The study includes vibrational assignments, conformational preferences, HOMO-LUMO bandgap energy, and electron excitation analysis. Additionally, the reactivity of the compound was investigated through MEP, Fukui function, and NBO analysis. The anticancer activity against VEGFR-2 Kinase inhibitor receptors was also explored using molecular docking .

Chemical Reactions and Cyclization

N-Boc-piperidin-4-one has been shown to react with aromatic aldehydes to form nitrogen-containing 1,5-diketones. These diketones undergo intramolecular aldol cyclization, leading to aza derivatives of tricyclic systems. Additionally, reactions with o-phenylenediamine result in the formation of hydrobenzimidazoacridine structures. In Michael reactions with diarylidenecyclohexanones, N-Boc-piperidin-4-one forms 1,5-diketones that cyclize into hydroxypyran structures .

Structural Analogs of Antipsychotic Agents

A series of 4-aryl-1-(biarylmethylene)piperidines, structurally related to the potential antipsychotic agent SLV-313, have been synthesized. The Suzuki-Miyaura reaction was employed to yield 4-arylpiperidines, which were then subjected to reductive amination with biarylaldehdyes to produce the new compounds .

Synthesis of a Novel Spiro Compound

The synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was accomplished using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile. The process involved nucleophilic substitution, cyano-reduction, and cyclization reactions, with the structure confirmed by NMR and HRMS, achieving a yield of 48% .

Wissenschaftliche Forschungsanwendungen

Methods of Application

The BOC protection of amines can be achieved in a green and eco-friendly route, which involves almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. This is done in catalyst and solvent-free media under mild reaction conditions .

Results or Outcomes

The products of this reaction were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

2. Nonlinear Optical (NLO) Properties of Boc-amino Compounds

Summary of the Application

The nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine has been evaluated, showing that the molecule can be a good candidate as an NLO material .

Methods of Application

The molecular geometrical parameters, vibrational frequencies, electronic properties, and NLO behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .

Results or Outcomes

The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as an NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness, and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .

3. Dual Protection of Amino Functions

Summary of the Application

Dual protection of amino functions involving Boc is a method used in the synthesis of multifunctional targets. Primary amines can accommodate two such groups, and this review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

Boc-protection has been comprehensively documented . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group .

4. Efficient and Expeditious Chemoselective BOC Protection of Amines

Summary of the Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

Methods of Application

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

5. Dual Protection of Amino Functions

Summary of the Application

Dual protection of amino functions involving Boc is a method used in the synthesis of multifunctional targets. Primary amines can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Initially, the preparation of Boc-amino acids was a bit cumbersome but gradually better reagents and methods became available .

Results or Outcomes

Boc-protection has been comprehensively documented . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group .

6. Environmentally Conscious In-Water Peptide Synthesis

Summary of the Application

The synthesis of peptides using water-dispersible Boc-amino acid nanoparticles is an example of an environmentally conscious approach to peptide synthesis .

Methods of Application

The general procedure for the synthesis of peptides using water-dispersible Boc-amino acid nanoparticles involves treating Boc-Phe-Leu-NH2 with trifluoroacetic acid (TFA) for 1 hour at room temperature .

Results or Outcomes

The TFA solution was concentrated to a residue in vacuo, to which 1 ml of solution 4.0 mol/L HCl in dioxane was added .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPWESLNMUXZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609857 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-1-cyclopropyl-piperidine | |

CAS RN |

534595-68-1 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)